(S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate

Chiral pool synthesis Enantioselective catalysis Peptidomimetic design

(S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate (CAS 142165-93-3, MF: C₈H₁₆N₂O₃, MW: 188.22 g/mol) is an optically active α-amino acid derivative belonging to the α-amino-δ-oxopentanoate class. It is a single-enantiomer (S-configuration) building block featuring a free primary amine at the C2 position, a methyl ester at C1, and a terminal N,N-dimethylcarboxamide side chain.

Molecular Formula C8H16N2O3
Molecular Weight 188.22 g/mol
Cat. No. B13099371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate
Molecular FormulaC8H16N2O3
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CCC(C(=O)OC)N
InChIInChI=1S/C8H16N2O3/c1-10(2)7(11)5-4-6(9)8(12)13-3/h6H,4-5,9H2,1-3H3/t6-/m0/s1
InChIKeyISUXQMGYPFMDAZ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate: A Chiral α-Amino-δ-oxopentanoate Scaffold for Specialized Research & Procurement


(S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate (CAS 142165-93-3, MF: C₈H₁₆N₂O₃, MW: 188.22 g/mol) is an optically active α-amino acid derivative belonging to the α-amino-δ-oxopentanoate class. It is a single-enantiomer (S-configuration) building block featuring a free primary amine at the C2 position, a methyl ester at C1, and a terminal N,N-dimethylcarboxamide side chain [1]. Commercial availability is reported with a minimum purity specification of 95%, with some vendors certifying NLT 98% . The compound is listed as a claimed embodiment within patent families covering α-amino acid derivatives with βARK1 (GRK2) inhibitory activity, establishing it as a structurally defined intermediate within a medicinally relevant chemical series [2].

Why (S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate Cannot Be Interchanged with Structurally Similar Compounds


Although several compounds share the 5-(dimethylamino)-5-oxopentanoate substructure, generic substitution is precluded by critical structural differences that govern their respective application domains. The industrial solvent Rhodiasolv® Polarclean (methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, CAS 1174627-68-9) lacks the C2 amino group and exists as a racemic mixture, rendering it unsuitable for any application requiring amine-based conjugation or stereochemical fidelity [1]. The free acid analog 5-(dimethylamino)-5-oxopentanoic acid (CAS 151675-59-1) lacks both the methyl ester protecting group and the α-amino moiety, limiting its use to carboxylate-directed chemistry . Even the closely related N,N-dimethyl-L-glutamine ((2S)-2-amino-5-(dimethylamino)-5-oxopentanoic acid) differs in its free carboxylic acid terminus, which alters reactivity, solubility, and coupling strategy compared to the methyl ester form [2]. The (S)-methyl ester specifically enables orthogonal protection strategies where the amine can be selectively functionalized while the ester serves as a masked carboxylate for late-stage deprotection or direct aminolysis [3].

Quantitative Differentiation Evidence for (S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate Procurement Decisions


Stereochemical Identity: Single (S)-Enantiomer Versus Racemic or Achiral Analogs

The target compound is explicitly the (S)-enantiomer (CAS 142165-93-3), corresponding to the L-amino acid configuration. In contrast, Rhodiasolv® Polarclean (CAS 1174627-68-9) is a racemic mixture at the C2 position, while 5-(dimethylamino)-5-oxopentanoic acid (CAS 151675-59-1) is achiral . The βARK1 inhibitor patent US 7,879,887 B2 specifically claims optically active α-amino acid derivatives, with enantioselective synthesis being central to the patent's industrial utility [1]. An enantioselective enzymatic resolution process for (S)-2-amino-ω-oxoalkanoic acid derivatives is disclosed in US 6,291,701 B1, demonstrating that the (S)-configuration is a non-trivial structural requirement achieved through specialized manufacturing [2].

Chiral pool synthesis Enantioselective catalysis Peptidomimetic design βARK1 inhibitor scaffold

Orthogonal Functional Group Architecture: C2 Free Amine Plus C1 Methyl Ester Versus Simplified Analogs

The target compound possesses three distinct functional groups: a free primary amine (C2), a methyl ester (C1), and a dimethylcarboxamide (C5), enabling sequential, chemoselective transformations [1]. Rhodiasolv® Polarclean lacks the C2 amine entirely, offering no conjugation handle beyond the ester . The free acid 5-(dimethylamino)-5-oxopentanoic acid lacks both the amine and the ester, providing only a carboxylic acid for derivatization . N,N-dimethyl-L-glutamine retains the amine but presents a free carboxylic acid instead of a methyl ester, requiring distinct coupling conditions (e.g., amide bond formation via carbodiimide activation vs. direct aminolysis of the ester) [2].

Orthogonal protection strategy Solid-phase peptide synthesis Fragment coupling Prodrug design

Patent-Backed Medicinal Chemistry Relevance: Explicit Listing in βARK1 Inhibitor IP Versus Unclaimed Structural Analogs

The compound falls within the Markush structure of U.S. Patent 7,879,887 B2, where α-amino acid derivatives are claimed as βARK1 (GRK2) inhibitors with additional dual Aurora kinase/CDK inhibitory antitumor activity [1]. The patent specifies preferred embodiments where the C-terminal substituent is a dimethylaminocarbonyl group [REFS-1: L260-L271]. In contrast, neither Rhodiasolv® Polarclean (CAS 1174627-68-9) nor 5-(dimethylamino)-5-oxopentanoic acid (CAS 151675-59-1) appear in any patent claiming βARK1 or related kinase inhibitory activity; their documented uses are limited to industrial solvent applications and leukotriene B4 analog synthesis, respectively [2].

βARK1 (GRK2) inhibition Heart failure therapeutics Aurora kinase / CDK dual inhibition Patent-protected chemical space

Enantioselective Manufacturing Route Availability: Enzymatic Resolution vs. Standard Racemic Synthesis

U.S. Patent 6,291,701 B1 (DSM N.V. / Hoffmann-La Roche) discloses an industrially scalable process for preparing (S)-2-amino-ω-oxoalkanoic acid derivatives via enantioselective enzymatic hydrolysis of the corresponding amino acid amide, where the (R)-enantiomer remains unhydrolyzed and the (S)-amino acid is selectively liberated and isolated [1]. This enzymatic resolution approach provides a defined route to enantiomerically enriched product. In contrast, Rhodiasolv® Polarclean is manufactured via base-catalyzed Michael addition as a racemate, with no chiral resolution step incorporated [2]. The availability of a published, enantioselective manufacturing route is relevant for procurement decisions where eventual scale-up under cGMP conditions is anticipated.

Enantioselective synthesis Enzymatic resolution cGMP manufacturing Quality by Design (QbD)

Molecular Weight and Complexity Advantage for Fragment-Based and Low-MW Screening Libraries

With a molecular weight of 188.22 g/mol, the target compound sits well within the fragment-based drug discovery (FBDD) 'Rule of Three' guidelines (MW < 300) and is substantially smaller than the βARK1 inhibitor BI-0115 (MW 287 g/mol), a LOX-1 selective inhibitor that contains the dimethylamino-oxopentanoate motif in a more elaborated context [1][2]. The lower MW provides greater room for property-guided optimization before exceeding lead-like thresholds. Furthermore, the compound is approximately 18% heavier than the free acid analog (MW 159.18 g/mol) due to the methyl ester, a modest increase that confers orthogonal protection capability without entering beyond-rule-of-five chemical space [3].

Fragment-based drug discovery (FBDD) Lead-like properties Rule of Three compliance Screening library design

Optimal Procurement and Deployment Scenarios for (S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate Based on Quantitative Evidence


Chiral Pool Starting Material for Enantioselective βARK1/GRK2 Inhibitor SAR Campaigns

For medicinal chemistry programs targeting G protein-coupled receptor kinase 2 (βARK1/GRK2) in heart failure or dual Aurora kinase/CDK antitumor indications, the compound offers a pre-validated entry point into patented chemical space [1]. The (S)-configuration matches the L-amino acid stereochemistry preferred in the patent's Markush claims, and the dimethylaminocarbonyl C-terminus is explicitly listed among the preferred embodiments [REFS-1: L260-L271]. Rather than purchasing the racemic industrial solvent Rhodiasolv® Polarclean and attempting resolution, procurement of the defined (S)-enantiomer ensures that SAR interpretation is not confounded by the presence of the inactive or differentially active (R)-antipode [2].

Orthogonally Protected Intermediate for Fragment-Based Library Synthesis

The three differentially addressable functional groups (free amine, methyl ester, dimethylcarboxamide) enable divergent library synthesis from a single scaffold [1]. The methyl ester can undergo direct aminolysis to generate diverse amide libraries without prior deprotection, while the free amine can be acylated, sulfonylated, or reductively alkylated independently [1]. At MW 188.22 g/mol, the scaffold is well within fragment-based screening guidelines, providing ample room for growth before exceeding lead-like property thresholds—unlike the more elaborated BI-0115 (MW 287 g/mol), which offers less optimization headroom [3]. Procurement of this single building block can seed multiple fragment-to-lead trajectories.

Reference Standard for Stereochemical Integrity in cGMP-Oriented Process Development

The existence of a published enantioselective enzymatic manufacturing route (US 6,291,701 B1) provides a regulatory-relevant precedent for establishing stereochemical purity specifications [1]. For programs anticipating eventual cGMP manufacturing, the compound can serve as an (S)-enantiomer reference standard for chiral HPLC method development and batch-to-batch stereochemical consistency monitoring. The commercial availability at NLT 98% purity from multiple vendors supports its use as an analytical reference material [2].

Peptidomimetic Design Scaffold Exploiting the Dimethylcarboxamide as a Bioisostere

In peptidomimetic programs where glutamine residues are targeted for replacement, the terminal dimethylcarboxamide serves as a metabolically stable surrogate for the primary carboxamide of L-glutamine, potentially resisting deamidation by glutaminase enzymes [1]. Unlike N,N-dimethyl-L-glutamine, which bears a free carboxylic acid at C1, the methyl ester form enables C-terminal conjugation strategies (e.g., direct incorporation into peptide chains via ester aminolysis) that are orthogonal to the dimethylamide terminus, allowing bidirectional chain extension [2].

Quote Request

Request a Quote for (S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.